

"HIV-1 inhibitor-44" interaction with HIV-1 protease active site

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Compound of Interest		
Compound Name:	HIV-1 inhibitor-44	
Cat. No.:	B14900940	Get Quote

Acknowledgment of Initial Topic and Clarification

Initially, this guide was requested to cover the interaction of "HIV-1 inhibitor-44" with the HIV-1 protease active site. However, preliminary research revealed that "HIV-1 inhibitor-44," also identified as compound 11I, is an inhibitor of HIV-1 reverse transcriptase, not HIV-1 protease[1]. These two enzymes represent distinct, critical targets in the HIV-1 lifecycle. Reverse transcriptase is responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. In contrast, HIV-1 protease is essential for the maturation of new virus particles by cleaving newly synthesized polyproteins into their functional protein components.

Given the core interest in the HIV-1 protease active site, this technical guide will focus on a potent and well-characterized HIV-1 protease inhibitor, Darunavir. This will allow for a comprehensive analysis that fulfills all the technical requirements of the original request, including detailed data presentation, experimental protocols, and visualizations of the inhibitor-protease interaction.

An In-Depth Technical Guide to the Interaction of Darunavir with the HIV-1 Protease Active Site

Audience: Researchers, scientists, and drug development professionals.

Introduction to Darunavir and HIV-1 Protease







HIV-1 protease is an aspartic protease that is critical for the lifecycle of the human immunodeficiency virus (HIV). It functions as a homodimer, with each monomer contributing an aspartic acid residue (Asp25 and Asp25') to the catalytic active site. The enzyme cleaves viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of HIV-1 protease prevents viral maturation, rendering the newly produced particles non-infectious.

Darunavir (formerly TMC114) is a second-generation, non-peptidic HIV-1 protease inhibitor. It was specifically designed to be effective against wild-type and multidrug-resistant strains of HIV-1. A key feature of Darunavir's design is its ability to form extensive hydrogen bonds with the backbone atoms of the protease active site[2]. This "backbone binding" strategy makes it less susceptible to resistance mutations that often alter the side chains of the active site residues[2]. Darunavir exhibits a high genetic barrier to resistance and potent antiviral activity[3][4].

Quantitative Data on Darunavir-Protease Interaction

The interaction of Darunavir with the HIV-1 protease active site has been extensively quantified through various biochemical and biophysical assays. The following table summarizes key quantitative data for Darunavir's activity against wild-type HIV-1 and its resilience to resistance.



Parameter	Value	Virus/Enzyme Strain	Method	Reference
Kd	4.5 x 10-12 M (4.5 pM)	Wild-Type HIV-1 Protease	Isothermal Titration Calorimetry (ITC)	[5]
IC50	3 - 6 nM	Laboratory HIV-1 Strains	Cell-based Antiviral Assay	[6]
EC50	1 - 5 nM	Wild-Type HIV-1 and HIV-2	Cell-based Antiviral Assay	[5]
EC50	< 10 nM	19 Recombinant Clinical Isolates with multiple PI mutations	Cell-based Antiviral Assay	[5]
Dissociative Half- life	>240 hours	Wild-Type HIV-1 Protease	Surface Plasmon Resonance (SPR)	[3][7]
Ki	5.8 pM	Wild-Type HIV-1 Protease	Enzyme Inhibition Assay	[8]

Molecular Interaction with the HIV-1 Protease Active Site

The high affinity and resilience of Darunavir are rooted in its specific molecular interactions within the HIV-1 protease active site. X-ray crystallography studies have provided detailed insights into this binding.

Darunavir fits snugly within the substrate envelope of the protease, a consensus volume occupied by the enzyme's natural substrates[5]. Its structure, particularly the bistetrahydrofuranyl (bis-THF) moiety, is designed to maximize interactions with the S2 subsite of the protease. The sulfonamide group interacts with the S2' subsite[9].

A critical aspect of Darunavir's design is the formation of a network of hydrogen bonds with the backbone atoms of the protease active site, especially with residues Asp29 and Asp30[2][3].



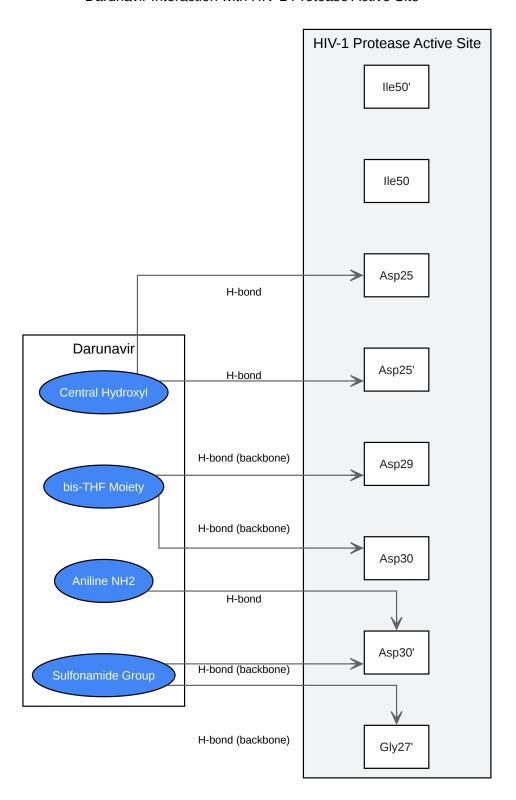
These interactions are less likely to be disrupted by resistance mutations, which typically involve changes in the amino acid side chains. The central hydroxyl group of Darunavir is positioned to interact with the catalytic aspartate residues (Asp25 and Asp25')[10].

Visualization of Darunavir-Protease Interaction

The following diagram illustrates the key hydrogen bonding interactions between Darunavir and the active site residues of HIV-1 protease.



Darunavir Interaction with HIV-1 Protease Active Site



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Caption: Key hydrogen bond interactions between Darunavir and the HIV-1 protease active site.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in drug development. Below are summaries of key experimental protocols used to characterize the interaction of Darunavir with HIV-1 protease.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by HIV-1 protease.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.

Protocol Outline:

- Reagent Preparation:
 - Reconstitute recombinant HIV-1 protease in an appropriate assay buffer.
 - Prepare a stock solution of the fluorogenic substrate.
 - Prepare serial dilutions of Darunavir (or other test inhibitors) in the assay buffer.
- Assay Procedure:
 - In a 96-well microplate, add the HIV-1 protease solution to wells containing the test inhibitor dilutions and control wells (enzyme only, no inhibitor).
 - Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding the substrate solution to all wells.



- Immediately measure the fluorescence in a microplate reader in kinetic mode (e.g., Ex/Em = 330/450 nm) at 37°C for 1-3 hours[11][12].
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
 - Determine the percent inhibition for each inhibitor concentration relative to the enzymeonly control.
 - Plot percent inhibition against inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol Outline:

- Sample Preparation:
 - Prepare a solution of purified HIV-1 protease in a suitable buffer.
 - Prepare a solution of Darunavir in the same buffer. Degas both solutions.
- ITC Experiment:
 - Fill the sample cell of the calorimeter with the protease solution.
 - Load the injection syringe with the Darunavir solution.
 - Perform a series of small, sequential injections of Darunavir into the protease solution while monitoring the heat released or absorbed.
- Data Analysis:



- Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
- Plot the heat change against the molar ratio of ligand to protein.
- \circ Fit the resulting binding isotherm to a suitable binding model to determine Kd, Δ H, and n.

X-ray Crystallography of Darunavir-Protease Complex

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of the enzyme.

Protocol Outline:

- Protein Expression and Purification: Express and purify recombinant HIV-1 protease.
- Complex Formation: Incubate the purified protease with an excess of Darunavir to ensure saturation of the binding sites.
- Crystallization: Screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) to obtain well-ordered crystals of the protease-inhibitor complex.
- Data Collection:
 - Transfer crystals to a cryoprotectant solution and flash-freeze in liquid nitrogen.
 - Collect X-ray diffraction data using a synchrotron radiation source[10].
- Structure Determination and Refinement:
 - Process the diffraction data to obtain electron density maps.
 - Build and refine the atomic model of the protease-Darunavir complex to fit the electron density map.
 - Analyze the final structure to identify key interactions between the inhibitor and the protease active site.



Visualization of Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing HIV-1 protease inhibitors.

Workflow for HIV-1 Protease Inhibitor Characterization Start: Compound Library High-Throughput Screening (e.g., Fluorometric Assay) Hit Identification Active Compounds Dose-Response & IC50 Determination **Lead Optimization** (Structure-Activity Relationship) Biophysical Characterization Cell-based Antiviral Assays **Structural Studies** Candidate Drug (X-ray Crystallography)

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Caption: A generalized workflow for the discovery and characterization of HIV-1 protease inhibitors.

Conclusion

Darunavir represents a pinnacle of structure-based drug design, effectively targeting the HIV-1 protease active site. Its high affinity and resilience to resistance are attributable to its unique ability to form extensive hydrogen bonds with the protease backbone, a feature that mitigates the impact of active site side-chain mutations. The quantitative data from enzymatic and antiviral assays, combined with high-resolution structural information, provide a comprehensive understanding of its mechanism of action. The experimental protocols outlined herein are fundamental to the ongoing discovery and development of next-generation protease inhibitors aimed at combating the challenge of HIV drug resistance.

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